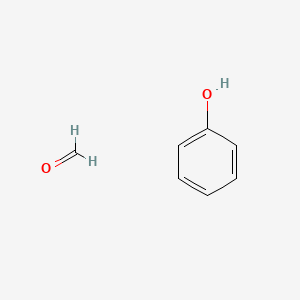

Formaldehyde;phenol

Descripción general

Descripción

Formaldehyde;phenol, is a synthetic polymer formed by the reaction of formaldehyde with isobutylenated phenol. This compound is part of the phenol-formaldehyde resin family, which are among the oldest synthetic polymers. These resins are known for their high mechanical strength, thermal stability, and resistance to chemicals and water.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of formaldehyde, polymers with isobutylenated phenol, involves the reaction of formaldehyde with isobutylenated phenol under controlled conditions. The reaction can be catalyzed by either acid or base. The process typically involves the formation of hydroxymethyl phenol, which then undergoes further reactions to form the polymer.

Industrial Production Methods: In industrial settings, the production of this polymer involves the use of large-scale reactors where phenol and formaldehyde are reacted in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired polymer properties. The resulting polymer is then processed into various forms, such as sheets, films, or molded products.

Análisis De Reacciones Químicas

Types of Reactions: Formaldehyde;phenol, undergoes several types of chemical reactions, including:

Condensation Reactions: The polymerization process itself is a condensation reaction where water is a by-product.

Oxidation and Reduction: These reactions can modify the polymer’s properties, such as its thermal stability and mechanical strength.

Substitution Reactions: These reactions can introduce different functional groups into the polymer, altering its chemical and physical properties.

Common Reagents and Conditions:

Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide.

Temperature: Typically, the reactions are carried out at elevated temperatures to accelerate the polymerization process.

Solvents: Water or organic solvents like methanol can be used to dissolve the reactants and control the reaction environment.

Major Products: The primary product is the polymer itself, which can be further processed into various forms. By-products may include water and unreacted monomers.

Aplicaciones Científicas De Investigación

Formaldehyde;phenol, has a wide range of applications in scientific research and industry:

Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.

Biology: Employed in the preparation of biological specimens due to its preservative properties.

Medicine: Utilized in the development of medical devices and diagnostic tools.

Industry: Widely used in the production of adhesives, coatings, and molded products due to its high mechanical strength and thermal stability.

Mecanismo De Acción

The mechanism by which formaldehyde, polymers with isobutylenated phenol, exerts its effects involves the formation of strong covalent bonds between the phenol and formaldehyde molecules. This results in a highly cross-linked polymer network that provides the material with its characteristic properties. The molecular targets include the hydroxyl groups on the phenol, which react with the formaldehyde to form methylene bridges.

Comparación Con Compuestos Similares

Phenol-Formaldehyde Resins: These are the most closely related compounds, with similar properties and applications.

Urea-Formaldehyde Resins: These resins have similar uses but differ in their chemical structure and properties.

Melamine-Formaldehyde Resins: Known for their high thermal stability and resistance to chemicals, these resins are used in more demanding applications.

Uniqueness: Formaldehyde;phenol, is unique due to the presence of the isobutylenated phenol, which imparts specific properties such as enhanced flexibility and improved resistance to environmental degradation compared to other phenol-formaldehyde resins.

Propiedades

Número CAS |

68130-83-6 |

|---|---|

Fórmula molecular |

C7H8O2 |

Peso molecular |

124.14 g/mol |

Nombre IUPAC |

formaldehyde;phenol |

InChI |

InChI=1S/C6H6O.CH2O/c7-6-4-2-1-3-5-6;1-2/h1-5,7H;1H2 |

Clave InChI |

SLGWESQGEUXWJQ-UHFFFAOYSA-N |

SMILES |

C=O.C1=CC=C(C=C1)O |

SMILES canónico |

C=O.C1=CC=C(C=C1)O |

Key on ui other cas no. |

68610-07-1 70892-67-0 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.